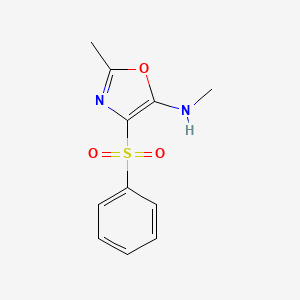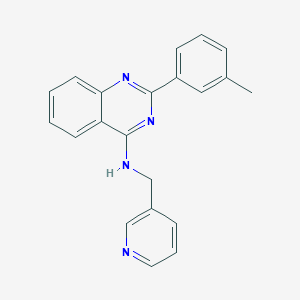
2-(3-methylphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazoline derivatives are synthesized through various methods, including oxidative coupling of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine, a process that does not require metals or ligands and provides a direct route to 2-aryl quinazolin-4(3H)-ones. This method demonstrates the utility for synthesizing related compounds, including pyrazolo[4,3-d]pyrimidin-7(6H)-ones (Mohammed, Vishwakarma, & Bharate, 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied. For instance, the crystal structure of related compounds reveals that the quinazoline moiety and the methyl-substituted phenyl ring are nearly planar, with specific dihedral angles indicating the spatial orientation of these moieties. These structures are stabilized by intermolecular interactions such as C-H…O interactions (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazoline compounds undergo various chemical reactions, including cyclization and substitution, to form diverse derivatives with significant biological activities. The synthesis routes often involve intermediate formations and utilize conditions like microwave irradiation to enhance reaction efficiency (Luo et al., 2012).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state properties, including unit cell parameters and crystalline form, which are crucial for understanding the material's behavior in various conditions (Rajnikant et al., 2001).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including reactivity, stability, and interaction with various reagents, are critical for their application in synthesis and potential pharmacological uses. The studies on these compounds reveal their potential for further functionalization and the formation of complex structures with varied biological activities (Li et al., 2013).
特性
IUPAC Name |
2-(3-methylphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-6-4-8-17(12-15)20-24-19-10-3-2-9-18(19)21(25-20)23-14-16-7-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWDEDPMYJKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-furyl)methyl]-2-propen-1-amine](/img/structure/B5651719.png)
![9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5651727.png)
![(3R*,4S*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5651738.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651742.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)
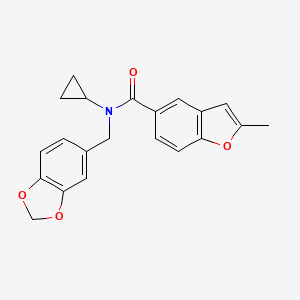
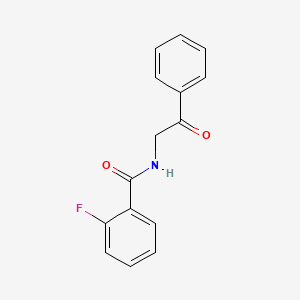
![8-(2-fluorobenzoyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651768.png)
![3-({4-[(6-chloro-3-pyridinyl)methyl]-1-piperazinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651770.png)
![(3S*,4R*)-1-[2-(4-fluorophenyl)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5651775.png)
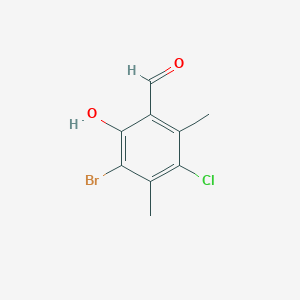
![7-amino-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B5651807.png)
